1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted with a methoxymethyl group at position 3.
- A 4-chlorophenyl group at position 1 of the triazole ring.
- A carboxamide linkage to a 2,5-dichlorophenyl group at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-5-(methoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2/c1-26-9-15-16(17(25)21-14-8-11(19)4-7-13(14)20)22-23-24(15)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUCKZCDZSJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole carboxamides with varying aryl and cyano substituents. Key comparisons include:
Key Observations :
- The methoxymethyl group in the target compound could enhance solubility compared to the methyl group in 3b.
- The dichlorophenyl substituent in the target compound increases lipophilicity relative to mono-chlorinated analogs, possibly affecting membrane permeability.
Triazole-Thione Derivatives ()
The compound 6h (C22H15ClN4OS) in features a triazole-thione core with a benzoxazole moiety:
Key Observations :
- The thione group in 6h may enable metal coordination or stronger hydrogen bonding compared to the carboxamide in the target compound.
Pyridinyl-Substituted Triazole Esters ()
Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives in share a triazole core but differ in substituents:
Key Observations :
Structural Fragments and Bonding Patterns ()
includes fragmented structural data, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , highlighting:
Comparison with Target Compound :
- Sulfanyl groups () may offer redox stability compared to the carboxamide’s hydrogen-bonding capacity.
Critical Analysis of Limitations
- Data Gaps : Direct biological or physicochemical data (e.g., solubility, IC50) for the target compound are absent in the evidence.
- 1,2,4-triazole) may drastically alter activity.
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